
8,5'-Cyclo-damp
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Overview
Description
8,5'-Cyclo-damp, also known as this compound, is a useful research compound. Its molecular formula is C10H12N5O6P and its molecular weight is 329.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleotides - Ribonucleotides - Adenine Nucleotides - Deoxyadenine Nucleotides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Characteristics and Mechanisms of Action
The 8,5'-cyclo-2'-deoxynucleosides are recognized as significant DNA lesions induced by ionizing radiation. These compounds exhibit a covalent bond between the deoxyribose sugar and the purine base, leading to replication blocks and high mutagenicity in bacterial models such as Escherichia coli . The structural configurations of cdA and cdG have been extensively studied using molecular dynamics simulations and NMR spectroscopy to understand their interactions within DNA structures .
DNA Damage and Repair Mechanisms
2.1. Genotoxicity Studies
Research has demonstrated that cdA and cdG lesions are not efficiently repaired by base excision repair mechanisms but are substrates for nucleotide excision repair pathways. This inefficiency contributes to their potential role in the etiology of diseases such as xeroderma pigmentosum, which is characterized by heightened sensitivity to UV radiation and increased cancer risk .
2.2. Immunoassay Development
Innovative immunoassays have been developed to detect oxidatively generated DNA damage specifically targeting 8,5'-cyclo-2'-deoxyadenosine. A novel monoclonal antibody (CdA-1) has been created for this purpose, enabling quantitative detection of these lesions in single-stranded DNA . This advancement holds promise for assessing DNA damage in various biological contexts.
Therapeutic Applications
3.1. Cancer Research
The unique properties of 8,5'-Cyclo-damp make it a candidate for studying cancer therapeutics. Its ability to form stable complexes with DNA can be exploited to design targeted drug delivery systems that enhance the efficacy of chemotherapeutic agents while minimizing side effects . For instance, studies have shown that incorporating cyclonucleosides into drug formulations can improve solubility and bioavailability .
3.2. Nanomedicine
In nanomedicine, cyclonucleosides have been investigated for their potential use in creating supramolecular systems that can encapsulate drugs or therapeutic agents. These systems can facilitate targeted delivery and controlled release, significantly improving treatment outcomes in cancer therapy . The biocompatibility of cdA and cdG derivatives further supports their application in biomedical fields.
Case Studies
Chemical Reactions Analysis
Formation Mechanism
8,5′-Cyclo-dAMP arises from hydroxyl radical (- OH) attack on 2′-deoxyadenosine in DNA. The reaction proceeds via:
- Step 1 : Hydrogen abstraction from the C5′ of deoxyribose, generating a C5′ radical.
- Step 2 : Radical migration to C8 of the adenine base, forming an 8,5′-covalent bond.
- Step 3 : Stereoselective cyclization, producing two diastereomers: (5′R)- and (5′S)-8,5′-cyclo-dAMP.
Key Findings :
- The 5′S diastereomer predominates in double-stranded DNA due to steric constraints .
- Cyclization is irreversible under physiological conditions, making the lesion highly stable .
Stability and Acid Resistance
The glycosidic bond in 8,5′-cyclo-dAMP exhibits exceptional resistance to hydrolysis:
Condition | Hydrolysis Rate (Relative to dAMP) | Reference |
---|---|---|
pH 3, 90°C (1 hr) | <5% | |
pH 7, 37°C (24 hr) | Undetectable |
This stability complicates repair and allows accumulation in tissues, particularly in neurodegenerative diseases .
Repair Pathway Interactions
8,5′-Cyclo-dAMP is refractory to base excision repair (BER) but is processed by nucleotide excision repair (NER):
- NER Efficiency :
- BER Inhibition :
Replication Bypass by DNA Polymerases
Human DNA polymerase η (Pol η) bypasses 8,5′-cyclo-dAMP with metal-dependent efficiency:
Metal Ion | Incorporation Efficiency (dTTP) | Primer Extension Efficiency |
---|---|---|
Mg²⁺ | <10% | <5% |
Mn²⁺ | 85% | 60% |
- Mn²⁺ enhances catalytic flexibility, enabling dNTP alignment despite DNA distortion .
- Misincorporation rates (e.g., dGTP) increase 5-fold with Mn²⁺, contributing to mutagenesis .
Impact on DNAzyme Activity
Substituting dAMP with 8,5′-cyclo-dAMP in DNAzyme 10-23 reduces catalytic activity:
Position | Diastereomer | Activity (Mg²⁺) | Activity (Mn²⁺) |
---|---|---|---|
5 | 5′R | 10% | 25% |
5 | 5′S | 50% | 60% |
15 | 5′R | 30% | 45% |
Role in Clustered DNA Lesions
8,5′-Cyclo-dAMP exacerbates repair challenges in clustered lesions:
Proximity to AP Site | BER Efficiency | Reference |
---|---|---|
8 bases 3′ (U+8) | 20% | |
8 bases 5′ (U-8) | 75% |
Mutagenic Potential
In E. coli, 8,5′-cyclo-dAMP induces:
Properties
CAS No. |
100217-00-3 |
---|---|
Molecular Formula |
C10H12N5O6P |
Molecular Weight |
329.21 g/mol |
IUPAC Name |
(7-amino-13-hydroxy-15-oxa-2,4,6,9-tetrazatetracyclo[10.2.1.02,10.03,8]pentadeca-3,5,7,9-tetraen-11-yl) dihydrogen phosphate |
InChI |
InChI=1S/C10H12N5O6P/c11-8-5-9(13-2-12-8)15-4-1-3(16)6(20-4)7(10(15)14-5)21-22(17,18)19/h2-4,6-7,16H,1H2,(H2,11,12,13)(H2,17,18,19) |
InChI Key |
CFRPMSDTAMOMAA-UHFFFAOYSA-N |
SMILES |
C1C(C2C(C3=NC4=C(N=CN=C4N3C1O2)N)OP(=O)(O)O)O |
Canonical SMILES |
C1C(C2C(C3=NC4=C(N=CN=C4N3C1O2)N)OP(=O)(O)O)O |
Synonyms |
8,5'-cyclo(deoxyadenosine 5'-monophosphate) 8,5'-cyclo-dAMP |
Origin of Product |
United States |
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